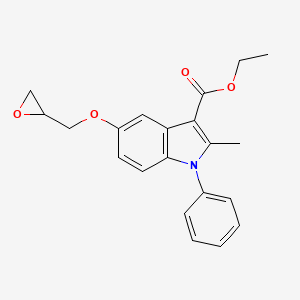![molecular formula C9H17NO3 B13806920 Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) is a chemical compound with the molecular formula C9H17NO3. It is known for its unique structure, which includes a propanoic acid moiety linked to an aminocyclohexyl group via an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) typically involves the reaction of propanoic acid derivatives with 2-aminocyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common reagents used in this synthesis include acid chlorides or anhydrides of propanoic acid and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) involves its interaction with specific molecular targets and pathways. The aminocyclohexyl group may interact with biological receptors or enzymes, modulating their activity. The propanoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-
- Propanoic acid, 2-[(2-hydroxycyclohexyl)oxy]-
- Propanoic acid, 2-[(2-methylcyclohexyl)oxy]-
Uniqueness
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) is unique due to its specific aminocyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(2-aminocyclohexyl)oxypropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h6-8H,2-5,10H2,1H3,(H,11,12) |
Clé InChI |
FIUHKTBRAMFTNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1CCCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


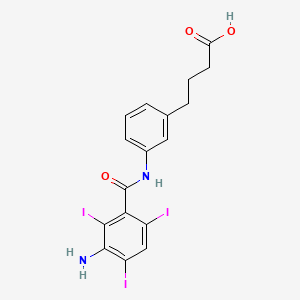
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)


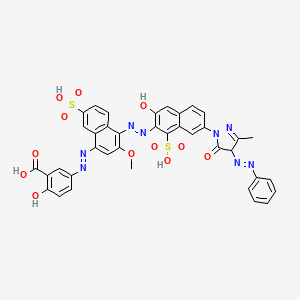

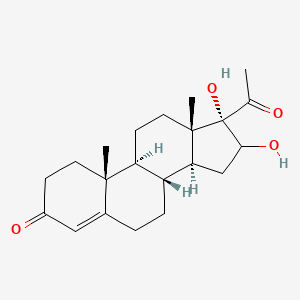
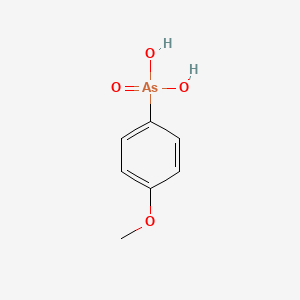
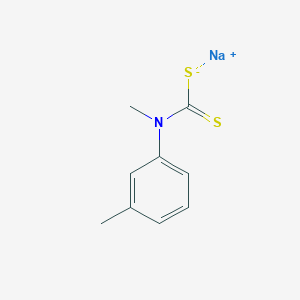
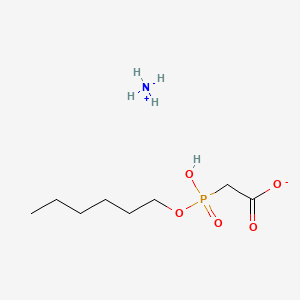
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
